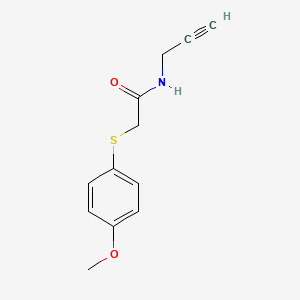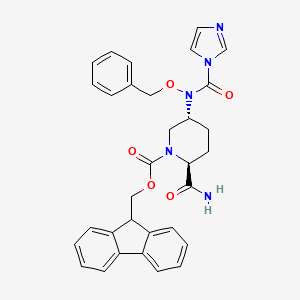
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoromethyl group, a thiophene ring, and a dihydropyran moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the dihydropyran ring, introduction of the difluoromethyl group, and subsequent attachment of the thiophene ring. Common reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
化学反応の分析
Types of Reactions
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and applications.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the thiophene ring or other parts of the molecule .
科学的研究の応用
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide include other thiophene-containing molecules and difluoromethyl derivatives. Examples include:
- 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole .
- Diketopyrrolopyrrole-based conjugated polymers containing thieno[3,2-b]thiophene flanking groups .
Uniqueness
Its difluoromethyl group and thiophene ring, in particular, contribute to its versatility and usefulness in various fields of research .
特性
分子式 |
C11H11F2NO2S |
|---|---|
分子量 |
259.27 g/mol |
IUPAC名 |
6-(difluoromethyl)-N-thiophen-3-yl-3,4-dihydro-2H-pyran-5-carboxamide |
InChI |
InChI=1S/C11H11F2NO2S/c12-10(13)9-8(2-1-4-16-9)11(15)14-7-3-5-17-6-7/h3,5-6,10H,1-2,4H2,(H,14,15) |
InChIキー |
NDJFCDHFFXWBSU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(OC1)C(F)F)C(=O)NC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



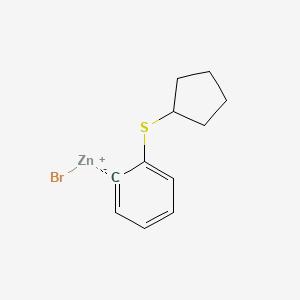
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
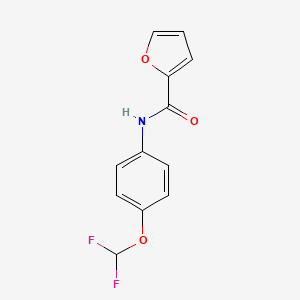
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
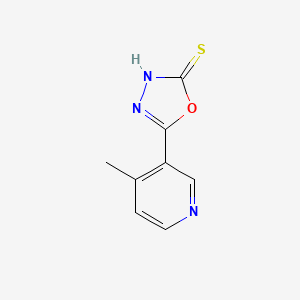


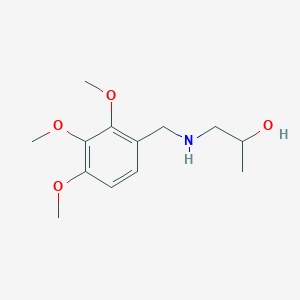
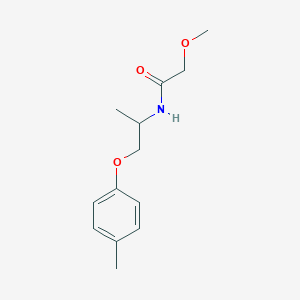
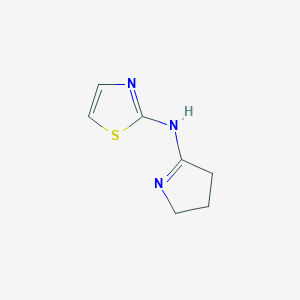
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
